5-Chloro-8-methoxyquinoline

Radioprotection p53 modulation Apoptosis

5-Chloro-8-methoxyquinoline (C₁₀H₈ClNO, MW 193.63) is a 5-chloro-substituted 8-methoxyquinoline derivative belonging to the quinoline heterocycle family. The compound features a chlorine atom at the 5-position and a methoxy group at the 8-position of the bicyclic quinoline scaffold.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 17012-44-1
Cat. No. B173580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methoxyquinoline
CAS17012-44-1
Synonyms5-Chloro-8-Methoxy-quinoline
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
InChIKeyYZCSDQVSXILXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methoxyquinoline (CAS 17012-44-1): A Halogenated Quinoline Building Block with Defined Synthetic and Biological Differentiation


5-Chloro-8-methoxyquinoline (C₁₀H₈ClNO, MW 193.63) is a 5-chloro-substituted 8-methoxyquinoline derivative belonging to the quinoline heterocycle family [1]. The compound features a chlorine atom at the 5-position and a methoxy group at the 8-position of the bicyclic quinoline scaffold. Unlike its 8-hydroxy analog 5-chloro-8-quinolinol (5CHQ, cloxyquin), the methylation of the 8-hydroxyl group fundamentally alters its metal-chelating capacity, biological activity profile, and synthetic reactivity [2]. The compound is primarily utilized as a synthetic intermediate for further functionalization at the 5-position via lithium-halogen exchange or palladium-catalyzed cross-coupling, and as a critical negative-control tool in p53 radioprotection research [2].

Why 5-Chloro-8-methoxyquinoline Cannot Be Replaced by Other 8-Hydroxyquinoline or 5-Haloquinoline Analogs


Substituting 5-chloro-8-methoxyquinoline with its closest structural analog, 5-chloro-8-quinolinol (5CHQ), is not chemically or biologically equivalent because the 8-methoxy group eliminates the metal-chelating capacity that is essential for 5CHQ's p53-modulating radioprotective activity [1]. Conversely, replacing the C5 chlorine with bromine (5-bromo-8-methoxyquinoline) alters the reactivity profile in lithium-halogen exchange and Suzuki coupling reactions due to differing bond dissociation energies and oxidative addition rates [2]. The unsubstituted parent compound 8-methoxyquinoline lacks the synthetic handle at C5 for further derivatization, while 8-quinolinol suffers from regioselectivity challenges during electrophilic halogenation, producing positional isomer mixtures under basic conditions that are absent with the 8-methoxy substrate [3]. These differences are quantifiable and consequential for both synthetic planning and biological assay design.

Quantitative Differentiation Evidence for 5-Chloro-8-methoxyquinoline: Head-to-Head Comparisons with Structural Analogs


Abolition of p53-Modulating Radioprotective Activity: 5-Chloro-8-methoxyquinoline (5CMQ) vs. 5-Chloro-8-quinolinol (5CHQ)

In a direct head-to-head comparison within the same study, 5-chloro-8-methoxyquinoline (5CMQ) exhibited a complete loss of antiapoptotic activity relative to 5-chloro-8-quinolinol (5CHQ). 5CMQ was synthesized by methylating the 8-hydroxyl group of 5CHQ specifically to test whether this functional group was required for radioprotective p53 agonism [1]. The result was unequivocal: 5CMQ showed no antiapoptotic activity and did not alter expression of p53, p21, or PUMA proteins, whereas 5CHQ uniquely shifted p53 transactivation from proapoptotic to protective responses [1].

Radioprotection p53 modulation Apoptosis Zinc chelation

Methoxy Protection Abolishes Antifungal Activity: 8-Methoxy vs. 8-Hydroxy Derivatives in the 5-Chloroquinoline Series

In a systematic comparison of two series of 5-chloroquinoline derivatives—one bearing a free 8-hydroxyl group and the other bearing an 8-methoxy protecting group—the methoxy-protected analogs (including 5-chloro-8-methoxyquinoline-based compounds) were found to be poorly active as antifungal agents, whereas their 8-hydroxy counterparts were the most potent compounds in the study [1]. The free hydroxyl at position 8 was identified as essential for antifungal activity against Candida spp. and other fungal species [1].

Antifungal 8-Hydroxyquinoline Structure-activity relationship Candida

Superior Regioselectivity in Electrophilic Monohalogenation: 8-Methoxyquinoline vs. 8-Quinolinol

The electrophilic monochlorination of 8-methoxyquinoline proceeds with exclusive regioselectivity for the 5-position, producing 5-chloro-8-methoxyquinoline as the sole monohalogenated isomer under all acidic and neutral conditions tested [1]. No 7-chloro-8-methoxyquinoline was detected under standard conditions (only trace amounts ≤3% under forcing conditions of 3 equiv NCS in 93% H₂SO₄ or in pyridine). In striking contrast, 8-quinolinol under basic conditions yields mixtures of 7-chloro, 7-bromo, and 5-iodo derivatives depending on the halogen and conditions employed [1]. The authors explicitly note that 'the purity of the halogenomethoxy compounds was usually greater owing to the fact that only one monohalogenated isomer formed' [1].

Electrophilic halogenation Regioselectivity Process chemistry Isomeric purity

C5 Chlorine as a Selective Synthetic Handle: Lithium-Halogen Exchange Reactivity of 5-Chloro-8-methoxyquinoline

5-Chloro-8-methoxyquinoline undergoes rapid and reversible lithium-halogen exchange with alkyllithiums, enabling indirect formation of 5-alkyl substituted 8-hydroxyquinoline derivatives after subsequent demethylation [1]. The chlorine at C5 provides a balanced reactivity profile: it is sufficiently labile toward lithium-halogen exchange for synthetic utility, yet sufficiently stable under acidic and neutral conditions for storage and handling. With phenyllithium, the reaction is slower and proceeds via direct addition of alkyl halides rather than exchange [1]. This contrasts with 5-bromo-8-methoxyquinoline, where the more labile C–Br bond may lead to competing side reactions, and with 8-methoxyquinoline itself, which lacks a halogen handle at C5 [2].

Lithium-halogen exchange C–C bond formation Organolithium Synthetic methodology

Cadmium-Selective Fluorescent Chemosensor: 5-Chloro-8-methoxyquinoline Appended Diaza-18-Crown-6 Discriminates Cd²⁺ from Zn²⁺

A 5-chloro-8-methoxyquinoline moiety appended to a diaza-18-crown-6 macrocycle (compound 1) functions as a selective fluorescent chemosensor for Cd²⁺ ions. The compound responds to Cd²⁺ with a large increase in fluorescence emission intensity and, critically, selectively binds Cd²⁺ over Zn²⁺—a challenging discrimination due to the similar ionic radii and coordination preferences of these two d¹⁰ metal ions [1]. The sensor was tested against a panel of metal ions including Mn²⁺, Cu²⁺, Co²⁺, Ce³⁺, K⁺, Hg²⁺, and Zn²⁺, and demonstrated selectivity for Cd²⁺ over all tested interferents [1].

Fluorescent chemosensor Cadmium detection Metal ion selectivity Environmental monitoring

Modular Synthesis of DSSC Co-Adsorbents via Suzuki Coupling at the C5 Chlorine Position

5-Chloro-8-methoxyquinoline serves as the key synthetic intermediate for preparing a library of 5-alkyl-8-hydroxyquinoline co-adsorbents for dye-sensitized solar cells (DSSCs). The chlorine at C5 enables a modular Suzuki coupling with alkyltrifluoroborates, after which the 8-methoxy group is demethylated to yield the active 8-hydroxyquinoline co-adsorbent . The resulting 5-alkyl-8-hydroxyquinolines demonstrated better performance as co-adsorbents in DSSCs compared to their alkylcarboxylic acid analogues, with the best results obtained from the derivative bearing a longer dodecyl alkyl chain .

Dye-sensitized solar cells Co-adsorbents Suzuki coupling Materials chemistry

Prioritized Application Scenarios for 5-Chloro-8-methoxyquinoline Based on Verified Differentiation Evidence


Essential Negative-Control Compound in p53 Radioprotection Mechanism Studies

Researchers investigating the p53-modulating radioprotective activity of 5-chloro-8-quinolinol (5CHQ) require 5-chloro-8-methoxyquinoline (5CMQ) as the definitive negative control. As demonstrated by Morita et al. (2018), 5CMQ has no antiapoptotic activity in 10 Gy-irradiated MOLT-4 cells and does not alter p53, p21, or PUMA expression, whereas 5CHQ shows dose-reduction factors of ~1.2–1.3 in mouse irradiation models [1]. Any laboratory studying 8-hydroxyquinoline-based radioprotectors must include 5CMQ to verify that observed effects are attributable specifically to the 8-hydroxyl group and its metal-chelating function. Procuring 5CMQ from a reliable source ensures experimental reproducibility in this context.

Protected Synthetic Intermediate for 7-Amino-5-chloroquinoline Antimicrobial Agents

In antimicrobial drug discovery programs targeting 8-hydroxyquinoline derivatives, the 8-methoxy protecting group enables selective functionalization at the 7-position via palladium-catalyzed amination without interference from the free hydroxyl group. De Cesare et al. (2017) used 5-chloro-7-iodo-8-methoxyquinoline as a key intermediate for synthesizing 5-chloro-7-amino-8-methoxyquinoline derivatives with antibacterial activity against Gram-positive strains including MRSA (MIC 4–8 μg/mL for lead compound 5b) [1]. Joaquim (2018) demonstrated that subsequent deprotection to the free 8-hydroxyl restores antifungal potency . This two-step protection-deprotection strategy is only possible with the 8-methoxy intermediate.

Fluorescent Chemosensor Development for Selective Cadmium(II) Detection

Environmental analytical laboratories and sensor development groups can utilize the 5-chloro-8-methoxyquinoline fluorophore appended to diaza-18-crown-6 as a selective fluorescent turn-on chemosensor for Cd²⁺ ions. The system discriminates Cd²⁺ from Zn²⁺—a challenging analytical problem given their similar chemical properties [1]. Potential applications include monitoring cadmium concentrations in wastewater effluent streams and food products, where the chloro and methoxy substituents contribute to the photophysical properties of the sensor.

Modular Building Block for Dye-Sensitized Solar Cell Co-Adsorbents

Materials chemistry laboratories synthesizing co-adsorbents for dye-sensitized solar cells can employ 5-chloro-8-methoxyquinoline as a modular precursor for Suzuki coupling with alkyltrifluoroborates, as demonstrated by Manthou et al. (2017) [1]. The resulting 5-alkyl-8-hydroxyquinolines outperform alkylcarboxylic acid analogues as co-adsorbents. The dodecyl-substituted derivative showed the best performance, highlighting how the C5 chloro handle enables systematic exploration of alkyl chain length effects on device efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.